

# An In-depth Technical Guide on the Structure-Activity Relationship of HFI-419

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **HFI-419**

Cat. No.: **B8619911**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of **HFI-419**, a potent benzopyran-based inhibitor of Insulin-Regulated Aminopeptidase (IRAP). It delves into the core structure-activity relationships (SAR) of the HFI-series, their binding mode, mechanism of action, and the key experimental protocols used for their evaluation. The information is intended to serve as a detailed resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting cognitive and metabolic disorders.

## Introduction to HFI-419 and its Target, IRAP

**HFI-419**, or Ethyl 2-acetylamino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate, is a significant small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP).<sup>[1][2]</sup> IRAP (EC 3.4.11.3) is a transmembrane zinc-metallopeptidase belonging to the M1 aminopeptidase family.<sup>[1][2]</sup> It is involved in a variety of physiological processes, including the regulation of peptide hormones like oxytocin and vasopressin in the brain, glucose metabolism through its co-localization with GLUT4 in insulin-sensitive tissues, and antigen cross-presentation.<sup>[1][2][3]</sup> <sup>[4]</sup>

The inhibition of IRAP's enzymatic activity has been identified as a promising therapeutic strategy for enhancing cognitive functions.<sup>[5][6][7]</sup> **HFI-419** and its analogs have been instrumental as chemical probes to elucidate the biological functions of IRAP and as lead compounds for the development of memory-enhancing agents.<sup>[5][7][8]</sup>

# Core Structure-Activity Relationship (SAR) of the HFI-Series

The HFI-series of inhibitors are built upon a benzopyran scaffold. Virtual screening and subsequent medicinal chemistry efforts have elucidated key structural features that govern their inhibitory potency against IRAP.<sup>[2][9]</sup>

- Benzopyran Core and 7-Hydroxyl Group: The 4H-benzopyran ring system is fundamental to the activity of this series. A critical interaction involves the hydroxyl group at the 7-position of the benzopyran ring, which is believed to interact with the catalytic Zn<sup>2+</sup> ion in the IRAP active site.<sup>[2]</sup> The replacement of this hydroxyl group results in a complete loss of inhibitory activity.<sup>[2]</sup>
- Substitution at the 4-Position: The nature of the substituent at the 4-position of the benzopyran ring significantly influences potency. Aromatic systems, such as a pyridin-3-yl group in **HFI-419** or a quinoline group in more potent analogs like HFI-435, are crucial for binding.<sup>[2]</sup> This aromatic moiety engages in a key interaction with the Phe544 residue within the enzyme's binding pocket.<sup>[2][5]</sup> Notably, quinoline derivatives exhibit greater sensitivity to mutations at Phe544 compared to pyridine derivatives, suggesting a more extensive stacking interaction.<sup>[2][5]</sup>
- Substitution at the 2-Position: The most potent inhibitors in the HFI-series feature a 2-amino or 2-acetamido substitution on the benzopyran core.<sup>[10]</sup>

## Quantitative SAR Data

The following table summarizes the inhibitory activities of **HFI-419** and key analogs, highlighting the structure-activity relationships discussed.

| Compound | R Group (at position 4) | K <sub>i</sub> (nM) for IRAP                                 | Selectivity Profile                                          |
|----------|-------------------------|--------------------------------------------------------------|--------------------------------------------------------------|
| HFI-419  | Pyridin-3-yl            | 420 <sup>[8]</sup> (also reported as 480 <sup>[4][9]</sup> ) | High selectivity vs. APN, ERAP1, ERAP2, LTA4H <sup>[8]</sup> |
| HFI-435  | Quinolin-3-yl           | 360 <sup>[8]</sup>                                           | Selective for IRAP vs. other aminopeptidases <sup>[2]</sup>  |
| HFI-437  | Quinolin-6-yl           | 20 <sup>[8]</sup>                                            | Selective for IRAP vs. other aminopeptidases <sup>[2]</sup>  |

## Binding Mode and Mechanism of Action

Computational docking studies, guided by the crystal structure of IRAP, have provided a robust model for the binding of the HFI-series.

- Active Site Engagement: The benzopyran ring of **HFI-419** docks into the catalytic binding site of IRAP.<sup>[10]</sup> The proposed binding mode suggests that the oxygen in position 3 of the benzopyran ring coordinates the catalytic Zn<sup>2+</sup> ion.<sup>[10]</sup> The aromatic pyridine system at the C4 position extends into a hydrophobic pocket, where it interacts with Phe544.
- Allosteric Inhibition: More recent studies have revealed a more complex mechanism, suggesting that **HFI-419** acts as an allosteric inhibitor.<sup>[3][11]</sup> This implies that **HFI-419** may bind to a site proximal to the active site, inducing a conformational change that inhibits the enzyme's activity against certain substrates, rather than directly competing with the substrate for the catalytic machinery.<sup>[3][11]</sup> This allosteric nature could explain its substrate-dependent inhibition profile and offers new avenues for designing highly selective IRAP modulators.<sup>[3][11][12]</sup>

## Biological Effects and Associated Signaling Pathways

Inhibition of IRAP by **HFI-419** elicits significant biological effects, particularly in the central nervous system and in metabolic regulation.

- Cognitive Enhancement: **HFI-419** has been demonstrated to improve spatial working memory and recognition memory in rodent models.[1][2][5][8] Intracerebroventricular administration of **HFI-419** at a dose as low as 0.1 nM significantly enhanced performance in the Spontaneous Alternation Task (SAT).[1]
- Cellular Mechanism and Signaling: The cognitive-enhancing effects of **HFI-419** are linked to its ability to modulate synaptic plasticity. Specifically, **HFI-419** increases the density of dendritic spines in hippocampal neurons.[1] This structural change is believed to be driven by a Glucose Transporter Type 4 (GLUT4)-mediated increase in glucose uptake into the neurons.[1][2] Blocking GLUT4-mediated glucose uptake inhibits the **HFI-419**-induced increase in spine density, strongly suggesting that this pathway is a key downstream mediator of IRAP inhibition.[1] Other potential pathways involved include the Akt-CREB-BDNF and MeCP2 pathways.[1]
- Metabolic Regulation: Beyond the brain, **HFI-419** has shown beneficial metabolic effects. In a study using obese Zucker rats, a model of insulin resistance, treatment with **HFI-419** improved whole-body glucose tolerance.[13][14] This effect was associated with an upregulation of antioxidant enzymes and improved insulin signaling in skeletal muscle, as well as reduced expression of inflammatory markers in adipose tissue.[13][14]



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for **HFI-419**-mediated cognitive enhancement.

## Key Experimental Protocols

The characterization of **HFI-419** and its analogs relies on a suite of biochemical, cellular, and *in vivo* assays.

This protocol is designed to quantify the inhibitory potency (IC<sub>50</sub> or Ki) of compounds against IRAP's enzymatic activity.

- Enzyme Source: Recombinant human IRAP or membrane preparations from cells overexpressing IRAP (e.g., Chinese Hamster Ovary - CHO cells).[6][15]
- Substrate: A fluorogenic substrate such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is commonly used.
- Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH, containing necessary co-factors.
- Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound (e.g., **HFI-419**) in a microplate format. b. The enzymatic reaction is initiated by adding the fluorogenic substrate. c. The plate is incubated at 37°C for a defined period. d. The reaction is stopped, and the fluorescence of the released product (AMC) is measured using a plate reader.
- Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). IC<sub>50</sub> values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
- Counter-screening: To confirm a zinc-independent mechanism of action, active compounds are often re-screened in the presence of added zinc ions.[1]
- Target Engagement: A biophysical thermal shift assay can be used as a complementary method to confirm direct binding of the compound to the IRAP protein.[1]

This protocol assesses spatial working memory in rodents.

- Animal Model: Adult male rats.
- Apparatus: A Y-maze with three identical arms.

- Drug Administration: **HFI-419** or vehicle (e.g., 10% DMSO) is administered via intracerebroventricular (icv) injection a set time before the task.[[1](#)]
- Procedure: a. Each rat is placed at the end of one arm and allowed to freely explore the maze for a defined period (e.g., 8 minutes). b. The sequence of arm entries is recorded. c. An "alternation" is defined as consecutive entries into all three different arms.
- Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) \* 100. An increase in this percentage indicates improved spatial working memory. The total number of arm entries is also analyzed to rule out effects on general locomotor activity.[[1](#)]

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the evaluation of **HFI-419**.

## Conclusion

**HFI-419** is a well-characterized inhibitor of IRAP that has been pivotal in understanding the enzyme's role in cognition. The structure-activity relationship of the benzopyran series is well-

defined, with the 7-hydroxyl group, a 4-position aromatic substituent, and a 2-position acetamido group being key determinants of potency. While initially thought to be a competitive inhibitor, recent evidence points towards a more complex allosteric mechanism of action. The link between IRAP inhibition by **HFI-419**, enhanced GLUT4-mediated glucose uptake, and increased dendritic spine density provides a compelling cellular mechanism for its memory-enhancing effects. The detailed methodologies and established SAR provide a solid foundation for the future design and optimization of novel IRAP inhibitors for treating cognitive and metabolic diseases.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Inhibitor Hits for Insulin-Regulated Aminopeptidase Provides Insights on Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin regulated aminopeptidase - Wikipedia [en.wikipedia.org]
- 5. Crystal structure of human insulin-regulated aminopeptidase with specificity for cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Is There an Interplay Between the Functional Domains of IRAP? [frontiersin.org]
- 8. The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400,000 Drug-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAP Inhibitors: M1-Aminopeptidase Family Inspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Benzopyran-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]
- 13. Insulin-Regulated Aminopeptidase Inhibition Ameliorates Metabolism in Obese Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Insulin-Regulated Aminopeptidase Inhibition Ameliorates Metabolism in Obese Zucker Rats [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Structure-Activity Relationship of HFI-419]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8619911#hfi-419-structure-activity-relationship>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)